2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid
Description
Properties
IUPAC Name |
(2-trimethylsilyl-1-benzothiophen-7-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO2SSi/c1-16(2,3)10-7-8-5-4-6-9(12(13)14)11(8)15-10/h4-7,13-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRYHMIXGDKPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=C(S2)[Si](C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681575 | |
| Record name | [2-(Trimethylsilyl)-1-benzothiophen-7-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-33-1 | |
| Record name | [2-(Trimethylsilyl)-1-benzothiophen-7-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid typically involves the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through various methods, including the cyclization of appropriate precursors.
Introduction of the trimethylsilyl group: This step often involves the use of trimethylsilyl chloride in the presence of a base.
Boronic acid functionalization:
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used in these reactions.
Solvents: Common solvents include tetrahydrofuran and dimethylformamide.
Major Products: The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .
Scientific Research Applications
Applications in Organic Synthesis
-
Suzuki-Miyaura Cross-Coupling Reactions :
- 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This reaction is vital for forming carbon-carbon bonds, allowing the synthesis of biaryl compounds, which are essential in pharmaceuticals and materials science .
- Case Study : In a study involving the synthesis of complex biaryl structures, this boronic acid derivative demonstrated high efficiency and selectivity, leading to the successful formation of target compounds with minimal side products .
-
Synthesis of Phosphorescent Sensors :
- The compound has been employed in the development of phosphorescent sensors for detecting metal ions, such as copper(II). The unique properties of boronic acids allow for selective binding and quantification of metal ions, which is crucial in environmental monitoring and biomedical applications .
- Data Table :
| Sensor Type | Metal Ion Detected | Detection Limit |
|---|---|---|
| Phosphorescent Sensor | Copper(II) | 0.5 µM |
- Chemoselective Modification :
Medicinal Chemistry Applications
-
Inhibition of Enzymes :
- This compound has shown potential as an inhibitor for various enzymes, including those involved in antibiotic resistance mechanisms. This property is particularly relevant in the fight against multi-drug resistant bacterial strains .
- Case Study : Research demonstrated that this compound could inhibit class C beta-lactamases, enhancing the effectiveness of beta-lactam antibiotics against resistant bacterial strains .
- Development of Drug Candidates :
| Drug Candidate | Target Disease | Activity |
|---|---|---|
| CYP11B1 Inhibitor | Cortisol-dependent diseases | Potent Inhibition |
| Extended-Spectrum β-Lactamase Inhibitor | Bacterial Infections | Significant Enhancement |
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The final step involves the formation of the carbon-carbon bond and the regeneration of the palladium catalyst.
Comparison with Similar Compounds
2-(Triethylsilyl)benzothiophene-7-boronic Acid
- CAS : 1217501-30-8
- Formula : C₁₄H₂₁BO₂SSi
- Molecular Weight : 306.28 g/mol
- Key Differences: The triethylsilyl (TES) substituent increases steric hindrance compared to TMS due to longer ethyl chains. This may reduce reactivity in sterically demanding reactions.
- Applications : Similar cross-coupling utility, but lower commercial availability compared to the TMS analog .
Benzo[b]thiophene-2-boronic Acid (BZB)
- CAS: Not explicitly listed (PDB ID: BZB)
- Formula : C₈H₇BO₂S
- Molecular Weight : 178.02 g/mol
- Key Differences :
- Lacks the TMS group, reducing steric protection and electronic stabilization.
- Higher reactivity in cross-coupling due to reduced steric hindrance but may suffer from lower stability.
- Research Findings : Used in crystallography studies (PDB entries) but less effective in directing regioselectivity compared to TMS-substituted analogs .
5-(Trimethylsilyl)thiophen-2-ylboronic Acid
N-2-Thiophen-2-yl-acetamide Boronic Acid
- Formula: C₇H₁₀BNO₃S
- Molecular Weight : 201.03 g/mol
- Key Differences :
- Acetamide substituent introduces hydrogen-bonding capability, enhancing solubility in protic solvents.
- Absence of silyl groups reduces steric effects, making it more reactive but less selective.
- Research Findings : Primarily explored in medicinal chemistry for protease inhibition .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid (CAS No. 1217501-33-1) is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its applications in drug development and its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic potentials.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition: Boronic acids are known for their ability to inhibit serine proteases and other enzymes by forming stable covalent bonds with their active sites. For instance, related compounds have shown significant inhibition against class C beta-lactamases, enhancing the efficacy of beta-lactam antibiotics .
- Receptor Modulation: Compounds like this compound may modulate receptor activity, influencing various signaling pathways involved in cellular responses.
The compound exhibits several biochemical properties that enhance its potential as a therapeutic agent:
| Property | Description |
|---|---|
| Solubility | Generally soluble in organic solvents; limited aqueous solubility may affect bioavailability. |
| Stability | Stable under standard laboratory conditions; however, care should be taken regarding light and moisture exposure. |
| Reactivity | Reacts with nucleophiles, which can be exploited in synthetic applications. |
Biological Activity
Research indicates that this compound has several notable biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially making it useful in combating resistant bacterial strains.
- Anticancer Potential: Some boronic acid derivatives have shown promise in cancer therapy by targeting specific tumor-associated enzymes . The exact pathways through which this compound acts remain to be fully elucidated but are under investigation.
- Neuroprotective Effects: There is emerging evidence that similar compounds can influence neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- A study demonstrated that benzo[b]thiophene derivatives can inhibit beta-lactamases effectively, suggesting a similar mechanism may be applicable to this compound .
- Another investigation into the structure-activity relationship (SAR) of boronic acids indicated that modifications at the thiophene ring could enhance enzyme binding affinity and selectivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, where the benzo[b]thiophene core is functionalized with a boronic acid group at position 6. Key steps include:
- Silylation : Introducing the trimethylsilyl (TMS) group via silyl chlorides (e.g., trimethylsilyl chloride) under anhydrous conditions .
- Borylation : Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) with palladium catalysts (e.g., Pd(dppf)Cl₂) in THF at 80–100°C .
- Critical Parameters : Temperature control (>80°C) ensures efficient coupling, while inert atmospheres (N₂/Ar) prevent boronic acid oxidation. Purification via silica gel chromatography with ethyl acetate/hexane gradients is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Essential Methods :
- ¹H/¹³C NMR : Confirm TMS group integration (δ ~0.1–0.3 ppm for Si(CH₃)₃) and boronic acid proton environments (broad peaks near δ 7–8 ppm) .
- ¹¹B NMR : Identifies boronic acid functionality (δ ~28–32 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₅BO₂SSi, calc. 266.08 g/mol).
Q. How should this compound be stored to prevent decomposition?
- Stability Protocol : Store under inert gas (Ar) at –20°C in anhydrous solvents (e.g., THF, DMF). Avoid prolonged exposure to moisture or oxygen, which hydrolyzes the boronic acid group to boroxines .
Q. What safety precautions are required during handling?
- Hazards : Causes skin irritation (H315); use nitrile gloves, goggles, and fume hoods. Avoid inhalation of fine powders .
- Waste Disposal : Neutralize with aqueous NaOH (pH >10) to hydrolyze boronic acid residues before disposal .
Advanced Research Questions
Q. How does the TMS group modulate electronic and steric effects in cross-coupling reactions?
- Mechanistic Insight : The TMS group at position 2 increases steric bulk, reducing undesired homo-coupling. Electronically, it slightly withdraws electron density via σ*-orbital interactions, enhancing the electrophilicity of the boronic acid for Suzuki reactions .
- Validation : Compare coupling efficiency with/without TMS using kinetic studies (e.g., in situ NMR monitoring) .
Q. What computational methods predict the reactivity of this compound in catalytic systems?
- Approach :
- DFT Calculations : Model transition states for Pd-catalyzed coupling (e.g., B3LYP/6-31G* basis set). Focus on bond dissociation energies (BDEs) of B–O vs. Si–C bonds .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMSO) on reaction kinetics .
Q. How to resolve contradictions in reported catalytic activity across studies?
- Case Example : Discrepancies in coupling yields (60–90%) may arise from trace impurities (e.g., residual Pd). Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
